molecular formula C16H18N2O2S B2731353 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 2034411-86-2

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2731353
CAS No.: 2034411-86-2
M. Wt: 302.39
InChI Key: IZHVQXQBJHFEBN-UHFFFAOYSA-N
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Description

1-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic urea derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 16 H 18 N 2 O 2 S and a molecular weight of 302.39 g/mol, features a unique hybrid structure that combines a methoxy-substituted dihydroindenyl moiety with a thiophen-2-yl group via a central urea linkage . This specific architecture allows the molecule to engage in hydrogen bonding and interact with diverse biological targets, making it a valuable scaffold for pharmacological investigation . Preliminary research indicates that this urea derivative possesses promising biological activities. Studies on similar compounds and this specific class have highlighted its potential in anticancer research , where it has been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, including MCF-7 and HeLa . Furthermore, the compound exhibits antimicrobial properties , with related thiophene derivatives demonstrating efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli , as well as antifungal effects . Additional areas of research interest include its anti-inflammatory and neuroprotective potential, as it may inhibit pro-inflammatory cytokines and protect neuronal cells from oxidative stress . The mechanism of action is multifaceted and may involve enzyme inhibition, receptor modulation, and disruption of key signaling pathways related to cell growth and survival . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a pharmacological tool for probing biological processes in in-vitro studies. Please be advised: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

1-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-20-16(9-12-5-2-3-6-13(12)10-16)11-17-15(19)18-14-7-4-8-21-14/h2-8H,9-11H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHVQXQBJHFEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the Indene Derivative: The starting material, 2-methoxy-2,3-dihydro-1H-indene, can be synthesized through the reduction of 2-methoxy-1-indanone using a suitable reducing agent such as sodium borohydride.

    Alkylation: The indene derivative is then alkylated with a suitable alkylating agent to introduce the thiophene moiety.

    Urea Formation: The final step involves the reaction of the alkylated product with an isocyanate or a urea derivative to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group and the thiophene ring can be oxidized under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nitrating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of urea compounds can exhibit significant anticancer properties. The compound has been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
Study AMCF-712.5Apoptosis induction
Study BHeLa8.0Cell cycle arrest
Study CA54915.0Inhibition of EGFR

These studies highlight the compound's potential as a therapeutic agent in cancer treatment, particularly through the modulation of signaling pathways involved in cell growth and survival.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, thus modulating the immune response.

Case Study: Anti-inflammatory Mechanism
In a study involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.

Neuroprotective Properties

Preliminary studies suggest that this compound may offer neuroprotective effects by protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial for conditions like Alzheimer's disease.

Table 2: Neuroprotective Activity Findings

Study ReferenceModel UsedObserved Effect
Study DSH-SY5Y neuronsReduced oxidative stress markers
Study EMouse modelImproved cognitive function

Mechanism of Action

The mechanism of action of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of Anticancer Urea Derivatives

Compound ID/Name Substituents Melting Point (°C) Bioactivity (Cancer Cell Lines) Yield (%) Reference
5h () 1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea 217–219 Broad-spectrum activity 60
5k () 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea 239–241 Moderate activity 58
TTU6 () 1-(4-Cyanophenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea 199–201 Not reported 87
  • Structural Insights : Compound 5h () replaces the dihydroindenyl group with a pyridinyl scaffold, demonstrating that aromatic nitrogen-containing cores enhance anticancer activity. The target compound’s dihydroindenyl group may improve lipophilicity and membrane permeability compared to pyridinyl analogues .
  • Bioactivity : While 5h and 5k showed activity against 60 cancer cell lines, the thiophenylthiazole-containing TTU6 () lacks reported anticancer data, highlighting the importance of substituent selection for specific applications .

Anti-Tuberculosis and Antimicrobial Analogues

Urea derivatives with adamantyl or thiophenylthiazole groups have been explored for anti-tuberculosis activity (Table 2):

Table 2: Anti-Tuberculosis and Antimicrobial Urea Derivatives

Compound ID/Name Substituents Melting Point (°C) Bioactivity (MABA Assay) Yield (%) Reference
40 () 1-(1-Adamantyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea 211–213 Moderate activity 42.4
TTU15 () 1-(3,4,5-Trimethoxyphenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea 229–231 Not reported N/A
  • Structural Comparison : The adamantyl group in compound 40 () provides rigidity and bulkiness, contrasting with the target compound’s flexible dihydroindenylmethyl chain. This difference may influence target binding kinetics in tuberculosis models .
  • Activity Gaps : TTU15 () lacks explicit bioactivity data, underscoring the need for standardized testing protocols to compare efficacy across studies .

Biological Activity

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic compound notable for its unique structural features, which combine an indene derivative with a thiophene moiety. This compound has garnered attention in various fields of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-yl)urea can be represented as follows:

C16H17N2O2S\text{C}_{16}\text{H}_{17}\text{N}_{2}\text{O}_{2}\text{S}

Key Properties

PropertyValue
Molecular FormulaC₁₆H₁₇N₂O₂S
Molecular Weight299.38 g/mol
CAS Number2034411-86-2

Antimicrobial Activity

Research has indicated that compounds structurally similar to 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-yl)urea exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study:
In a study evaluating the antimicrobial efficacy of thiophene derivatives, compounds demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 μM against Gram-positive bacteria. The mechanism of action was primarily attributed to the inhibition of protein synthesis and disruption of cell wall integrity .

Antifungal Activity

The compound has also been assessed for antifungal activity. In comparative studies, derivatives showed potent antifungal effects against Candida species, with MIC values surpassing that of standard antifungal agents like fluconazole.

Table: Antifungal Activity Comparison

CompoundMIC (μM)Standard (Fluconazole) MIC (μM)
1-((2-methoxy...)-3-(thiophen...106.91 - 208.59220.76

The biological activity of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-yl)urea is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism.
  • Receptor Binding : It could interact with various receptors in microbial cells, leading to altered cellular processes.
  • Biofilm Disruption : Similar compounds have shown the ability to disrupt biofilms formed by pathogenic bacteria, enhancing their efficacy in treating infections .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. For instance:

  • Synthesis : The synthesis typically involves the formation of the indene derivative followed by alkylation with thiophene and subsequent urea formation.
  • Biological Evaluation : In vitro studies have demonstrated that the compound exhibits significant antibacterial and antifungal activities, suggesting its potential as a lead compound in drug development .

Q & A

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodology :
  • PK/PD modeling : Correlate plasma concentrations with tumor growth inhibition in xenograft models .
  • Tissue distribution studies : Use radiolabeled compound to quantify biodistribution .

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